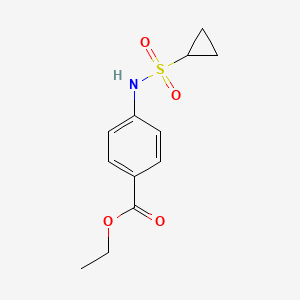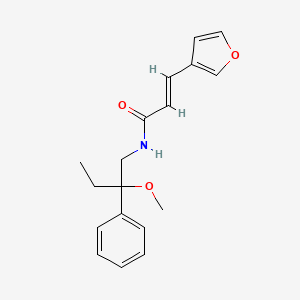![molecular formula C19H22N2O2 B2595725 1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2094842-36-9](/img/structure/B2595725.png)
1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as PPOP and belongs to the class of pyrrolidine oxazole derivatives. PPOP has been found to exhibit a range of biochemical and physiological effects in various lab experiments, making it a promising candidate for further research.
作用機序
The mechanism of action of PPOP is not fully understood, but studies suggest that the compound interacts with various cellular pathways involved in inflammation, cell proliferation, and apoptosis. PPOP has been found to inhibit the activity of various enzymes and signaling pathways, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
PPOP has been found to exhibit a range of biochemical and physiological effects in various lab experiments. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and enhance memory and cognitive function. PPOP has also been found to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
One of the main advantages of PPOP is its relatively simple synthesis process, making it an attractive option for large-scale production. PPOP has also been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of PPOP is its limited solubility in water, which can make it difficult to administer in certain lab experiments.
将来の方向性
There are several future directions for research on PPOP. One potential area of focus is the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's. Further research is needed to fully understand the mechanism of action of PPOP and its potential therapeutic applications. Other potential areas of research include the development of PPOP derivatives with improved solubility and bioavailability, as well as the investigation of the compound's potential use in the treatment of metabolic disorders such as diabetes.
合成法
The synthesis of PPOP involves the reaction of 4-phenyl-5-(propan-2-yl)-1,3-oxazole-2-amine with acryloyl chloride in the presence of a base catalyst. The reaction results in the formation of PPOP as a yellow solid with a high yield. The synthesis process is relatively simple, making it an attractive option for large-scale production.
科学的研究の応用
PPOP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. PPOP has also been shown to have a positive effect on memory and cognitive function, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-16(22)21-12-8-11-15(21)19-20-17(18(23-19)13(2)3)14-9-6-5-7-10-14/h4-7,9-10,13,15H,1,8,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDYMPNKWLQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(O1)C2CCCN2C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-Phenyl-5-(propan-2-yl)-1,3-oxazol-2-yl]pyrrolidin-1-yl}prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)
![1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one](/img/structure/B2595646.png)
![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)
![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2595654.png)
![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2595657.png)

![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)